(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine
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Overview
Description
(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine is a complex organic compound characterized by its unique chemical structure This compound features a methoxy group, a nitro group, and a pyrrolidine ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine typically involves multiple steps, starting with the preparation of the pyrrolidine derivative. One common method involves the reaction of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides or amines, solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: A derivative with antitumor, antibacterial, anti-inflammatory, and antimicrobial effects.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar “amino-nitro-amino” arrangement characteristics.
Uniqueness
(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a nitro-substituted phenyl ring, and a pyrrolidinyl moiety. The structure can be depicted as follows:
- Methoxy Group : Contributes to the compound's reactivity.
- Nitro Group : Enhances electron-withdrawing properties, which may influence biological interactions.
- Pyrrolidinyl Moiety : Imparts unique pharmacological properties.
The double bond between the carbon of the methylene group and the nitrogen atom of the amine contributes to its reactivity and potential biological activity.
Preliminary Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties, making this compound a candidate for further investigation in this area.
- Anticancer Potential : The structural features suggest potential efficacy against various cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes key features:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Nitroindole | Nitro group on an indole ring | Antimicrobial, anti-inflammatory | Indole ring confers different reactivity |
Pyrrolidine derivatives | Various substitutions on pyrrolidine | Neuroactive effects | Diverse substituents lead to varied activities |
Methoxy-substituted phenols | Methoxy group on phenolic compounds | Antioxidant properties | Phenolic hydroxyl enhances reactivity |
The combination of these structural features in this compound creates a distinct profile for biological activity not found in other similar compounds.
Research Findings and Case Studies
Research findings related to this compound are still emerging. However, studies on related compounds provide insights into its potential mechanisms of action:
- Anticancer Studies : Research on 5-nitrothiophene derivatives demonstrated promising anticancer activity against A549 cells, suggesting that nitro-substituted compounds may enhance cytotoxic effects against cancer cells .
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for treating resistant infections .
- Mechanistic Insights : Investigations into the interaction of nitro groups with biological targets have revealed that electron-withdrawing properties may enhance binding affinity to certain receptors or enzymes involved in disease processes .
Properties
IUPAC Name |
(Z)-N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRCPSXMPPQIV-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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